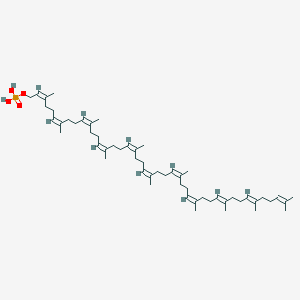
Ditrans,polycis-undecaprenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditrans,polycis-undecaprenyl phosphate is an undecaprenyl phosphate having two (E)- and eight (Z)-double bonds. It is a conjugate acid of a ditrans,polycis-undecaprenyl phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Role in Bacterial Cell Wall Synthesis
Ditrans,polycis-undecaprenyl phosphate (Und-P) is essential in bacterial cell wall synthesis. In Gram-negative bacteria like Escherichia coli, Und-P is required for synthesizing the peptidoglycan cell wall and other key bacterial components. The disruption of its biosynthesis can lead to morphological defects in bacteria, underscoring its significance in maintaining cell integrity (Jorgenson & Young, 2016).
Enzymatic Synthesis
Und-P plays a pivotal role in several biochemical pathways, including N-linked protein glycosylation in both eukaryotes and prokaryotes. Research has explored the chemoenzymatic synthesis of polyprenyl phosphates, such as undecaprenyl phosphate, demonstrating the enzymatic potential for synthesizing these compounds for further study (Hartley, Larkin, & Imperiali, 2008).
Interaction with Phospholipid Bilayers
Und-P's interaction with phospholipid bilayers is significant for understanding its role in cellular processes. It affects membrane properties such as conductance and ion permeability, indicating its potential role in regulating bacterial cell functions (Janas & Janas, 1995).
Involvement in Peptidoglycan and Polysaccharide Synthesis
Und-P is involved in the synthesis of peptidoglycan and other polysaccharides in bacterial cells. Its metabolism and recycling are critical for the biogenesis of bacterial cell-wall polysaccharides, highlighting its importance in bacterial growth and morphology (Manat et al., 2014).
Role in Antibiotic Resistance
Und-P's metabolism also has implications in antibiotic resistance. For instance, polymyxin-resistant bacteria accumulate undecaprenyl phosphate derivatives, suggesting its involvement in resistance mechanisms (Trent et al., 2001).
Potential as a Drug Target
Given its critical role in bacterial cell wall synthesis and other pathways, Und-P and its metabolic pathways are considered potential targets for novel antimicrobial agents. Studies have focused on developing inhibitors of enzymes involved in Und-P metabolism as a strategy to combat bacterial infections (Czarny & Brown, 2016).
Eigenschaften
Produktname |
Ditrans,polycis-undecaprenyl phosphate |
|---|---|
Molekularformel |
C55H91O4P |
Molekulargewicht |
847.3 g/mol |
IUPAC-Name |
[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
InChI-Schlüssel |
UFPHFKCTOZIAFY-NTDVEAECSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Synonyme |
undecaprenyl phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



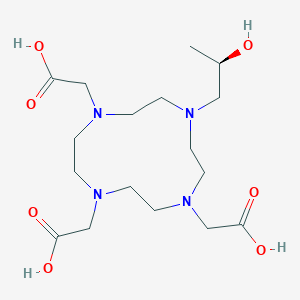
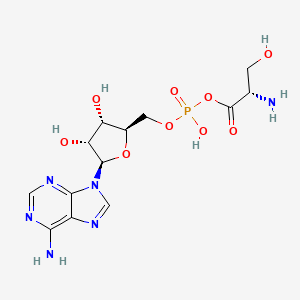
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)
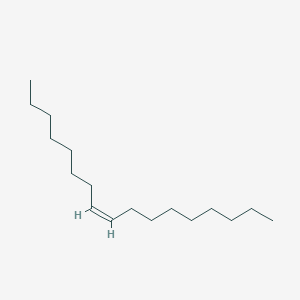
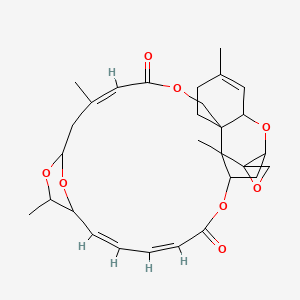


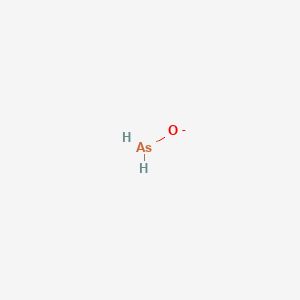
![N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn](/img/structure/B1236651.png)
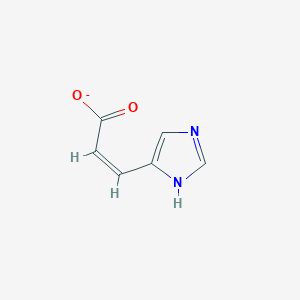
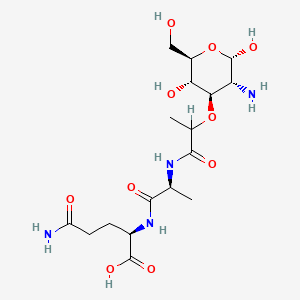
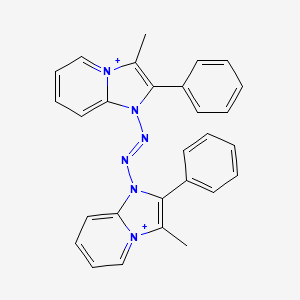
![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)